molecular formula C7H7F2NO2S B1410636 2,6-Difluoro-4-methylbenzenesulfonamide CAS No. 1803792-82-6

2,6-Difluoro-4-methylbenzenesulfonamide

Cat. No. B1410636
CAS RN: 1803792-82-6
M. Wt: 207.2 g/mol
InChI Key: ORUIAISQOZKDMP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7F2NO2S . It has a molecular weight of 207.2 g/mol .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-methylbenzenesulfonamide consists of a benzene ring substituted with two fluorine atoms, one methyl group, and one sulfonamide group .

Scientific Research Applications

Pharmaceutical Synthesis

2,6-Difluoro-4-methylbenzenesulfonamide: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its sulfonamide group is a common moiety in many therapeutic agents due to its stability and ability to engage in hydrogen bonding, which is crucial for drug-target interactions .

Material Science

In material science, this compound can be used to modify surface properties of materials. The introduction of fluorine atoms can lead to increased hydrophobicity, which is beneficial for creating water-repellent surfaces .

Agrochemical Research

The compound’s structural motif is similar to that found in some herbicides and pesticides. Research in this area explores the synthesis of new agrochemicals that can safely and effectively control pests and weeds .

Analytical Chemistry

As an analytical reagent, 2,6-Difluoro-4-methylbenzenesulfonamide can be used in the development of new chromatographic methods for the separation and detection of complex mixtures, leveraging its unique chemical properties .

Biochemistry

In biochemistry, it serves as a building block for designing enzyme inhibitors. The difluoro and methyl groups can be strategically positioned within the active site of enzymes to disrupt their function, which is a common approach in drug design .

Environmental Science

This compound can be studied for its environmental fate and transport. Understanding its breakdown products and interaction with environmental factors is crucial for assessing its ecological impact .

Chemical Education

It can be used as a case study in chemical education to illustrate the principles of organic synthesis, structure-activity relationships, and the importance of functional groups in medicinal chemistry .

Nanotechnology

Finally, in nanotechnology, 2,6-Difluoro-4-methylbenzenesulfonamide could be investigated for its potential use in the creation of nanoscale devices, particularly in the development of sensors or as a component in molecular electronics .

properties

IUPAC Name

2,6-difluoro-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIAISQOZKDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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